Synthesis and Characterization of Iridium Trichloride Hydrate: A Technical Guide
Synthesis and Characterization of Iridium Trichloride Hydrate: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O), a pivotal precursor in iridium chemistry. It is intended for researchers, scientists, and professionals in drug development and catalysis. This document details established synthesis protocols, including electrochemical and chemical methods, and presents a thorough analysis of characterization techniques. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using process diagrams.
Introduction
Iridium(III) chloride hydrate is one of the most common and versatile starting materials for the synthesis of other iridium compounds and catalysts.[1] It typically appears as a dark green to black, hygroscopic crystalline solid that is soluble in water and alcohol.[2][3] Unlike its anhydrous counterpart, which is insoluble, the hydrated form's solubility makes it an ideal precursor for creating a wide range of organometallic and coordination complexes, including those used in pharmaceuticals, organic synthesis, and electrochemistry.[3][4] The compound is generally amorphous and its water content can vary, which is a critical factor in its reactivity and analysis.[5]
Synthesis Protocols
The preparation of high-purity iridium trichloride hydrate is crucial for its application in sensitive catalytic systems. While several methods exist, the electrochemical dissolution of iridium metal and the chemical reduction of iridium(IV) salts are among the most prevalent.
Electrochemical Synthesis from Iridium Powder
A modern and efficient method for producing iridium trichloride hydrate involves the direct electrochemical dissolution of high-purity iridium powder in hydrochloric acid. This method avoids the introduction of other reagents, thereby reducing potential impurities.[6]
Experimental Protocol:
-
Setup: An acid-resistant U-shaped electrolytic cell, typically made of quartz glass, is equipped with non-metallic conductive electrodes.[6]
-
Electrolysis: High-purity (e.g., 99.99%) iridium powder and concentrated hydrochloric acid (e.g., 37%) are added to the cell. The weight ratio of hydrochloric acid to iridium powder can range from 5:1 to 80:1.[7]
-
Conditions: An alternating current is applied across the electrodes. The voltage is maintained between 20-70 V, with the current varying from 10-40 A. The temperature of the hydrochloric acid is controlled at 100-115°C.[6][7] The electrolysis is continued for a period of 3 to 15 hours until the iridium powder dissolves to form a chloroiridic acid (H₃IrCl₆) solution.[6]
-
Filtration: The resulting solution is filtered to remove any unreacted iridium powder, which can be recycled.[6]
-
Concentration: The filtrate is concentrated via distillation to remove excess hydrochloric acid and water, yielding a concentrated chloroiridic acid solution with an iridium content of 1.0 to 3.5 mol/L.[6]
-
Crystallization: The concentrated solution is placed in a constant temperature crystallization furnace and held at 90-125°C for 5-24 hours to yield crystals of iridium trichloride hydrate (IrCl₃·3H₂O).[6]
This process boasts a high iridium yield (≥99.9%) and produces a high-purity product.[6]
Chemical Synthesis via Reduction
A common chemical route involves the reduction of hexachloroiridic(IV) acid (H₂[IrCl₆]) or its salts.
Experimental Protocol:
-
Precursor: An aqueous solution of H₂[IrCl₆] is used as the starting material.[5]
-
Reducing Agent: A monohydroxy alcohol, such as ethanol, is added to the solution. The molar ratio of Ir(IV) to the alcohol can range from 1:0.6 to 1:1000.[5]
-
Reaction: The mixture is heated to a temperature between 50°C and 100°C (e.g., under reflux at 71°C) and stirred for a period of 0.5 to 6 hours.[5]
-
Isolation: After the reaction is complete, volatile components are removed under reduced pressure (e.g., at 80 mbar) and elevated temperature (e.g., 80°C) using a rotary evaporator.[5]
-
Product: An olive-green amorphous solid of high-purity iridium(III) chloride hydrate is obtained.[5]
Other reducing agents like oxalic acid and hydrazine (B178648) can also be used, but they may introduce carbon or nitrogen impurities into the final product.[5]
Classical Chemical Synthesis
A traditional method involves the reaction of hydrated iridium(III) oxide with hydrochloric acid.
Experimental Protocol:
-
Hydrated iridium(III) oxide is heated with hydrochloric acid.[3]
-
The reaction mixture is processed to isolate the hydrated iridium trichloride. This method is straightforward but depends on the availability of the iridium oxide precursor.
Data Presentation: Synthesis and Physical Properties
The following tables summarize key quantitative data associated with the synthesis and fundamental properties of iridium trichloride hydrate.
Table 1: Electrochemical Synthesis Parameters
| Parameter | Value | Reference |
|---|---|---|
| Iridium Powder Purity | > 99.9% | [6] |
| HCl Concentration | 10–12 mol/L | [7] |
| HCl to Iridium Ratio (w/w) | 5:1 to 80:1 | [7] |
| AC Voltage | 20–70 V | [7] |
| AC Current | 10–40 A | [7] |
| Electrolysis Temperature | 100–115 °C | [6] |
| Crystallization Temperature | 90–125 °C | [6] |
| Crystallization Time | 5–24 hours | [6] |
| Final Product Iridium Content | ~54.5% | [6] |
| Iridium Yield | ≥ 99.9% |[6] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | IrCl₃·xH₂O (typically x≈3) | [2][3] |
| Molar Mass (anhydrous) | 298.58 g/mol | [2] |
| Molar Mass (trihydrate) | ~352.62 g/mol | [8] |
| Appearance | Dark green to black hygroscopic solid | [2][3] |
| Density | ~5.30 g/cm³ at 25°C | [2][3] |
| Solubility | Soluble in water and alcohol | [3] |
| Crystal Structure | Amorphous |[5] |
Characterization Protocols and Data
Thorough characterization is essential to confirm the identity, purity, and hydration state of the synthesized iridium trichloride hydrate.
Elemental Analysis
Elemental analysis is performed to determine the precise elemental composition and purity of the product. Inductively Coupled Plasma (ICP) analysis is often used to detect trace metal impurities.
Table 3: Typical Elemental Composition
| Element | Weight Percent Range | Reference |
|---|---|---|
| Iridium (Ir) | 50–56% | [5] |
| Chlorine (Cl) | 30–34% | [5] |
| Oxygen (O) | 9–17% | [5] |
| Hydrogen (H) | 1.2–2.5% | [5] |
| Total Trace Metal Impurities | < 0.01% |[6] |
Thermal Analysis
Thermogravimetric Analysis (TGA) is used to study the thermal decomposition of the hydrate and determine its water content. The decomposition occurs in distinct stages.
Experimental Protocol:
-
A sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant rate, and the mass loss is recorded as a function of temperature.
Table 4: Thermal Decomposition Stages in Air
| Temperature | Process | Product | Reference |
|---|---|---|---|
| ~200 °C | Dehydration | Anhydrous IrCl₃ | [3] |
| ~763 °C | Oxidation | Iridium(IV) Oxide (IrO₂) | [3] |
| ~1070 °C | Decomposition | Iridium Metal (Ir) |[3] |
Spectroscopic Characterization
4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups, particularly the presence of water molecules.
Experimental Protocol:
-
An FTIR spectrum of the solid sample (e.g., using a KBr pellet) is recorded, typically in the range of 4000–400 cm⁻¹.
Key Observations:
-
A very broad absorption band centered around 3500 cm⁻¹ is characteristic of the O-H stretching vibrations of adsorbed and coordinated water molecules.[9]
-
A sharp peak observed at approximately 1617 cm⁻¹ corresponds to the H-O-H bending vibration of water molecules.[9]
4.3.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of an aqueous solution of iridium trichloride hydrate provides information about the electronic transitions of the iridium species.
Experimental Protocol:
-
A dilute solution of IrCl₃·xH₂O in a suitable solvent (e.g., water or dilute HCl) is prepared.
-
The absorbance is measured across the UV and visible range (e.g., 200–800 nm).
Key Observations:
-
The spectrum of an aqueous IrCl₃ solution typically shows strong absorbance in the UV range.[10] Specific absorption maxima can be influenced by the formation of various aquo-chloro iridium(III) complexes in solution.
X-ray Diffraction (XRD)
XRD is used to determine the crystallinity of the material.
Experimental Protocol:
-
The powdered sample is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles.
Key Observations:
-
Iridium trichloride hydrate is consistently described as an amorphous solid.[5] Its XRD pattern typically lacks sharp Bragg peaks, instead showing broad, diffuse features, which confirms its non-crystalline or poorly crystalline nature.[9]
Mandatory Visualizations
The following diagrams illustrate the primary synthesis and characterization workflows for iridium trichloride hydrate.
Caption: Electrochemical synthesis workflow for Iridium Trichloride Hydrate.
Caption: Logical workflow for the characterization of Iridium Trichloride Hydrate.
References
- 1. chemscene.com [chemscene.com]
- 2. Iridium(III) chloride 99.9 trace metals 14996-61-3 [sigmaaldrich.com]
- 3. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. Manufacturer - Quality iridium chloride,14996-61-3,Iridium(III) Chloride Hydrate| UIV Chem [riyngroup.com]
- 5. JP2020515487A - Process for producing highly pure iridium(III) chloride hydrate - Google Patents [patents.google.com]
- 6. CN102408135A - Preparation method of iridium trichloride hydrate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Iridium (III) Chloride | Iridium trichloride trihydrate | IrCl3 · 3H2O - Ereztech [ereztech.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
